2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate
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Overview
Description
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a chemical compound with the molecular formula C₆H₁₀O₄. It is also known by its systematic name, 2-(((prop-2-en-1-yloxy)carbonyl)oxy)ethan-1-ol. This compound is characterized by the presence of both hydroxyethyl and prop-2-en-1-yloxy groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate typically involves the reaction of ethylene carbonate with allyl alcohol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can further enhance the efficiency of the reaction. The final product is obtained through a series of purification steps, including filtration, distillation, and drying .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyethyl group can participate in hydrogen bonding and nucleophilic attacks, while the prop-2-en-1-yloxy group can undergo polymerization and substitution reactions. These properties make it a versatile compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Hydroxyethyl acrylate: Contains a polymerizable acrylic group and a terminal hydroxy group.
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polycarbonates
Uniqueness
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to form biocompatible and biodegradable materials makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
80011-64-9 |
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Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxyethyl 2-prop-2-enoxyethyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-2-4-11-6-7-13-8(10)12-5-3-9/h2,9H,1,3-7H2 |
InChI Key |
RWIDTGLDNZOEOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC(=O)OCCO |
Origin of Product |
United States |
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